molecular formula C10H11NO2 B3388968 4-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 90097-49-7

4-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B3388968
CAS No.: 90097-49-7
M. Wt: 177.2 g/mol
InChI Key: SWTFSZCELPFVIJ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is a tetrahydroquinoline derivative of interest in medicinal chemistry and neuroscience research. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in a myriad of synthetic pharmaceuticals and natural products with diverse biological activities . Compounds based on this core structure have been investigated for a wide range of applications, including as anti-arrhythmic, anti-bacterial, anti-malarial, and anti-cancer agents . Particularly relevant to this compound is the emerging research focus on tetrahydroquinoline derivatives in neuroscience. Recent studies on structurally similar molecules, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have demonstrated significant neuroprotective properties in experimental models of Parkinson's disease . These effects are attributed to potent antioxidant attributes that reduce levels of lipid and protein oxidation products, and the subsequent alleviation of NF-κB-mediated neuroinflammation . Furthermore, novel tetrahydroquinoline derivatives are being explored as therapeutic candidates for amyotrophic lateral sclerosis (ALS), with proposed mechanisms of action that include potent inhibitory activity against ferroptosis, a form of iron-dependent, oxidative cell death . This makes the tetrahydroquinoline class a compelling subject for research into neurodegenerative disorders. As a building block with a hydroxymethyl functional group, this compound offers synthetic flexibility for further chemical modification, making it a valuable reagent for probing structure-activity relationships and developing new bioactive molecules. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO2/c12-6-7-5-10(13)11-9-4-2-1-3-8(7)9/h1-4,7,12H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTFSZCELPFVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242686
Record name 3,4-Dihydro-4-(hydroxymethyl)-2(1H)-quinolinone
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Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90097-49-7
Record name 3,4-Dihydro-4-(hydroxymethyl)-2(1H)-quinolinone
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Record name 3,4-Dihydro-4-(hydroxymethyl)-2(1H)-quinolinone
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Record name 4-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one
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Advanced Synthetic Methodologies for 4 Hydroxymethyl 1,2,3,4 Tetrahydroquinolin 2 One and Its Analogues

Recent Advances in the Synthesis of 1,2,3,4-Tetrahydroquinolin-2-one Scaffolds

The synthesis of the 1,2,3,4-tetrahydroquinolin-2-one core has been significantly advanced through the development of novel reaction cascades, multicomponent strategies, and catalytic systems. These methods offer improvements in efficiency, atom economy, and the ability to generate molecular complexity from simple precursors.

Domino and Cascade Reactions in Tetrahydroquinolinone Construction

Domino reactions, also referred to as tandem or cascade reactions, have become a powerful tool for the efficient synthesis of complex molecules like tetrahydroquinolines from simple starting materials. mdpi.com These processes involve a sequence of intramolecular or intermolecular reactions where the subsequent transformation occurs at the functionality generated in the previous step, all within a single pot. This approach enhances synthetic efficiency by minimizing purification steps, reducing solvent waste, and saving time. nih.gov

Domino strategies for constructing tetrahydroquinoline and related scaffolds can be categorized based on the key bond-forming or-breaking events, including:

Reduction or oxidation followed by cyclization mdpi.com

Acid-catalyzed ring closures or rearrangements mdpi.com

Metal-promoted processes mdpi.com

An example of a domino approach involves the diastereoselective synthesis of polyfunctionalized nitrogen-fused tetrahydroquinoline frameworks from enamides and benzyl (B1604629) azides under mild conditions. figshare.com Similarly, metal-free cascade reactions have been developed for constructing related heterocycles like tetrahydroquinoxalines, involving the reduction of nitroarenes followed by cyclization and hydrogenation. rsc.org These methods highlight the potential of domino reactions to create significant molecular complexity in a single, efficient operation. chemrxiv.org

Multicomponent Reactions for Substituted Tetrahydroquinolinone Systems

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. nih.govrsc.org MCRs are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds with high atom economy and procedural simplicity. nih.govrsc.org

The Mannich reaction is a classic example of a three-component reaction that has been adapted for the synthesis of tetrahydroquinoline derivatives. nih.gov In a typical setup, an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton (such as tetrahydroquinoline) condense to form N-Mannich bases. nih.gov This approach has been successfully used to prepare a series of N-substituted tetrahydroquinoline derivatives. nih.gov The power of MCRs lies in their capacity to build complex molecular architectures in a single step, which is particularly advantageous for creating diverse libraries of compounds for biological screening. nih.govrsc.org

Reaction Type Components Product Key Advantages
Mannich ReactionTetrahydroquinoline, Formaldehyde, Various AminesN-Mannich BasesOne-pot synthesis, structural diversity, good yields. nih.gov
Povarov ReactionAnilines, Aldehydes, AlkenesSubstituted TetrahydroquinolinesHigh atom economy, access to complex quinoline (B57606) scaffolds. rsc.org
Ugi ReactionIsocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acylamino Amide Derivatives (can be precursors)High convergence, creation of diverse and complex structures. rsc.orgnih.gov

Metal-Catalyzed Processes for Tetrahydroquinolinone Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including the tetrahydroquinoline scaffold. Catalysts based on palladium, rhodium, gold, iridium, and more recently, earth-abundant metals like manganese and iron, facilitate the formation of key carbon-carbon and carbon-nitrogen bonds under mild conditions. nih.govorganic-chemistry.orgnih.govresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for carboamination reactions, where both a C-N and a C-C bond are formed in a single process, generating the heterocyclic ring and a stereocenter. nih.gov For instance, the reaction between aniline derivatives with pendant alkenes and aryl halides, catalyzed by a Pd2(dba)3/(S)-Siphos-PE system, produces tetrahydroquinolines containing quaternary carbon stereocenters with high enantioselectivity. nih.gov

Borrowing Hydrogen (BH) Methodology: This atom-economical strategy involves the temporary removal of hydrogen from an alcohol to form an intermediate carbonyl compound, which then reacts further before the hydrogen is returned to a different position in the molecule. nih.gov Manganese pincer complexes have been effectively used to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. nih.gov

Gold and Rhodium Catalysis: Gold catalysts have been shown to be effective in tandem hydroamination/asymmetric transfer hydrogenation reactions to produce tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org Rhodium catalysts are also employed in the electrophilic amination of certain precursors to furnish functionalized tetrahydroquinoline derivatives. organic-chemistry.org

Metal Catalyst Reaction Type Starting Materials Key Features
PalladiumAlkene CarboaminationAniline derivatives with pendant alkenes, Aryl halidesForms C-N and C-C bonds; can create quaternary stereocenters. nih.gov
ManganeseBorrowing Hydrogen2-Aminobenzyl alcohols, Secondary alcoholsAtom-economical, water is the only byproduct. nih.gov
GoldHydroamination/Transfer HydrogenationN-aryl propargylaminesSimple reaction conditions, high efficiency, excellent regioselectivity. organic-chemistry.org
IridiumAsymmetric HydrogenationQuinolinesProvides access to both enantiomers by changing solvents. acs.org

Photochemical and Electrochemical Approaches

In recent years, photochemical and electrochemical methods have emerged as powerful and sustainable alternatives to traditional synthesis. nih.govrsc.org These techniques often proceed under mild, ambient conditions and can enable unique transformations that are difficult to achieve through thermal methods.

Photochemical Synthesis: Light can be used to induce chemical reactions, such as the formation of an electron donor-acceptor (EDA) complex. nih.gov This principle has been applied to the synthesis of tetrahydroquinolines via a photochemically induced radical annulation between maleimides and N-alkyl anilines. nih.gov This strategy allows for the creation of novel molecular scaffolds and has been used to build libraries of compounds for epigenetic target screening. nih.gov Combining visible-light induction with Brønsted acid catalysis enables the highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org

Electrochemical Synthesis: Electrosynthesis utilizes electricity to drive chemical reactions, offering a green and efficient method for forming C-H and C-N bonds. mdpi.comnih.gov Tetrahydroquinoline derivatives can be synthesized through the electrochemical hydrocyanomethylation or hydrogenation of quinolines, using acetonitrile as both a hydrogen source and a cyanomethyl precursor. rsc.org This method is notable for its mild conditions, high efficiency, and tolerance of various functional groups. rsc.org

Asymmetric Synthesis of Chiral 4-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical chemistry, as different enantiomers can exhibit distinct biological activities. The development of asymmetric methods to produce chiral tetrahydroquinoline analogues has been a major focus of research.

Enantioselective Catalysis in Tetrahydroquinoline Synthesis

Enantioselective catalysis is the most efficient method for producing chiral molecules. This involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key strategies include asymmetric hydrogenation, transfer hydrogenation, and biomimetic reductions. acs.orgdicp.ac.cn

Asymmetric Hydrogenation: This is one of the most direct methods for producing chiral tetrahydroquinolines from prochiral quinoline precursors. acs.org Chiral transition-metal complexes, particularly those of iridium and rhodium, are highly effective. For instance, an iridium catalyst has been developed that allows for an enantiodivergent synthesis, producing either the (R) or (S) enantiomer of a chiral tetrahydroquinoline in high yield and enantioselectivity simply by changing the reaction solvent (e.g., toluene/dioxane vs. ethanol). acs.org

Chiral Phosphoric Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful organocatalysts for asymmetric synthesis. organic-chemistry.org They can catalyze the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester to yield tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org

Biomimetic Reduction: Inspired by biological systems, biomimetic asymmetric reduction (BMAR) utilizes chiral and regenerable NAD(P)H models. dicp.ac.cndicp.ac.cn This approach has been successfully applied to the reduction of 2-functionalized quinolines in the presence of an achiral phosphoric acid as a transfer catalyst, affording chiral 2-functionalized tetrahydroquinolines with up to 99% enantiomeric excess (ee). dicp.ac.cn This method has proven valuable for synthesizing complex chiral molecules, including potent opioid analgesics containing the tetrahydroquinoline motif. dicp.ac.cn

Catalytic System Methodology Substrate Typical Enantioselectivity (ee)
Iridium ComplexAsymmetric Hydrogenation2-Aryl-substituted quinolines81–98% ee
Chiral Phosphoric AcidAsymmetric Transfer Hydrogenation2-Aminochalcones>90% ee
Ruthenium Complex with Chiral NAD(P)H modelBiomimetic Asymmetric Reduction2-Functionalized quinolinesup to 99% ee
Rhodium ComplexAsymmetric Hydrogenationo-Nitrocinnamyl substrates>98% ee

Chemoenzymatic and Biocatalytic Approaches to Chiral Tetrahydroquinolinones

The integration of biocatalysis with traditional chemical synthesis, known as a chemoenzymatic approach, offers a powerful strategy for producing enantiomerically pure chiral compounds. rsc.orgwhiterose.ac.uk This method leverages the high stereoselectivity of enzymes for key transformations within a multi-step synthesis, a task that can be challenging for conventional chemocatalysts alone. whiterose.ac.uktaylorfrancis.com

Biocatalytic methods are noted for their efficiency, better chemo-, regio-, and stereoselectivity, and for being more environmentally benign compared to purely chemical methods. taylorfrancis.com Enzymes such as oxidases, reductases, and lyases are employed to create chiral centers with high fidelity. For instance, a chemoenzymatic cascade can be designed where an initial chemical reaction creates a precursor that is then stereoselectively modified by an enzyme. rsc.org

One notable approach involves the deracemization of racemic tetrahydroquinolines. In this process, a flavin-dependent enzyme like cyclohexylamine oxidase (CHAO) can be used. whiterose.ac.uk This enzyme selectively oxidizes one enantiomer of the racemic mixture, which can then be reduced back to the racemate, ultimately leading to a dynamic kinetic resolution that can theoretically convert the entire starting material to a single desired enantiomer. For example, mutants of CHAO have been successfully used in the deracemization of 2-methyl-1,2,3,4-tetrahydroquinoline. whiterose.ac.uk

Another powerful strategy combines metal-catalyzed reactions with biotransformations in a one-pot sequence. For example, an asymmetric transfer hydrogenation (ATH) of a quinoline substrate can be performed using a rhodium catalyst, followed by a biohydroxylation step mediated by whole cells to introduce a hydroxyl group with high stereocontrol. researchgate.net This sequential process allows for the construction of two stereocenters in a controlled manner. researchgate.net

The table below summarizes selected chemoenzymatic and biocatalytic methods for producing chiral nitrogen-containing heterocycles, illustrating the versatility of this approach.

Enzyme/BiocatalystReaction TypeSubstrate ClassKey AdvantageReference
Cyclohexylamine Oxidase (CHAO)DeracemizationRacemic 2-substituted tetrahydroquinolinesHigh enantioselectivity for one enantiomer. whiterose.ac.uk
Norcoclaurine Synthase (NCS)Pictet-Spengler ReactionDopamine and various acetaldehydesCatalyzes C-C bond formation to create the core tetrahydroisoquinoline structure. nih.gov
Ene Reductase (ERED) / Imine Reductase (IRED)One-pot cascadeα,β-unsaturated aldehydesProduces chiral amines with excellent enantiomeric excess (ee) values (>97%). rsc.org
Ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase)HydroaminationSubstituted 2-aminophenols and fumarateAsymmetric addition leading to precursors for dihydroquinoxalinones with high ee (>99%). nih.gov
Pseudomonas monteilii (whole cells)Oxidative ResolutionRacemic 2-substituted 1,2,3,4-tetrahydroquinolinesYields highly enantioselective products with >99% ee at up to 50% conversion. researchgate.net

Diastereoselective Control in Tetrahydroquinolinone Formation

When a molecule contains multiple stereocenters, controlling the relative configuration between them—diastereoselectivity—is a critical synthetic challenge. For tetrahydroquinoline derivatives, which can possess stereocenters at positions 2, 3, and 4, achieving high diastereoselectivity is essential.

One effective method for controlling diastereoselectivity is through [4+2] annulation, or cycloaddition reactions. For instance, a highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinoline derivatives can be achieved via the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. nih.govdntb.gov.ua These reactions proceed under mild conditions and exhibit excellent diastereomeric ratios (dr), often greater than 20:1, providing a direct route to complex tetrahydroquinoline frameworks with precise stereochemical control. nih.gov

Another strategy involves domino reactions where multiple bonds are formed in a single operation. A multi-step sequence can be initiated by the catalytic reduction of a nitro group in a suitably substituted precursor. nih.gov This is followed by the spontaneous formation of a cyclic imine, which is then further reduced. The final reduction step can be highly diastereoselective, with the incoming hydrogen adding to the molecular face opposite to an existing substituent, resulting in a specific cis or trans relationship between substituents on the newly formed ring. nih.gov

The table below highlights examples of diastereoselective syntheses of tetrahydroquinoline derivatives.

Reaction TypeReactantsKey FeatureDiastereomeric Ratio (dr)Reference
[4+2] Annulationpara-Quinone methides and cyanoalkenesFormation of 4-aryl-substituted tetrahydroquinolines.>20:1 nih.gov
Reductive Cyclization2-NitroarylketonesHydrogenation leads to reduction of a cyclic imine intermediate.Highly diastereoselective, yielding a cis relationship between C2 and C4 substituents. nih.gov

Optical Resolution Techniques for Racemic Mixtures

When a chiral compound is synthesized without the use of a chiral catalyst or reagent, it typically forms as a racemic mixture—an equal mixture of both enantiomers. cutm.ac.in The separation of these enantiomers, a process known as optical resolution, is a fundamental technique for obtaining enantiomerically pure substances. cutm.ac.inbuchler-gmbh.com

The most common method for resolving a racemic mixture is through the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques like fractional crystallization. spcmc.ac.inlibretexts.org This is typically achieved by reacting the racemic mixture (e.g., a racemic acid or base) with a pure enantiomer of a chiral resolving agent. spcmc.ac.in

For the resolution of racemic bases like certain tetrahydroquinoline derivatives, optically active acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulphonic acid are used. spcmc.ac.in Conversely, racemic acids are resolved using optically active bases, often naturally occurring alkaloids like (-)-brucine or (+)-cinchonine. spcmc.ac.in The process involves two main steps:

Diastereomer Formation : The racemic mixture is reacted with the chiral resolving agent to form a pair of diastereomeric salts.

Separation and Recovery : The diastereomeric salts are separated based on differences in solubility. After separation, the original enantiomers are recovered by removing the resolving agent, which can often be recycled. buchler-gmbh.com

Besides classical resolution, chromatographic methods can also be employed. When a racemic mixture is passed through a column containing a chiral stationary phase, the two enantiomers interact differently with the chiral adsorbent, leading to their separation. cutm.ac.in

Green Chemistry Principles in the Synthesis of Tetrahydroquinolinone Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This paradigm shift is particularly relevant in pharmaceutical synthesis, where complex molecules are often produced through multi-step processes.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a key technology in green chemistry. researchgate.net By using microwave irradiation to heat reactions, chemists can often achieve dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govresearchgate.net

The synthesis of quinoline and tetrahydroquinoline derivatives is well-suited to microwave assistance. For example, the key cyclization step in the Pictet-Spengler condensation to form tetrahydroisoquinolines can be efficiently promoted by microwave irradiation. nih.gov In one specific protocol, the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione was achieved with a 98% yield using microwave heating. wjbphs.com The rapid and selective heating provided by microwaves can accelerate reaction rates, often allowing reactions to be completed in minutes rather than hours. researchgate.net

Compound ClassReaction TypeAdvantage of Microwave-Assisted SynthesisReference
Chiral TetrahydroisoquinolinesPictet-Spengler CondensationEfficient promotion of the key acid-catalyzed cyclization step. nih.gov
4-Aryl-1,2,3,4-tetrahydroisoquinolinesα-AmidoalkylationProvides a simple, clean, efficient, and eco-friendly method for the cyclization step. researchgate.net
4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-oneOne-pot, multi-step synthesisAchieved a 98% yield in a short reaction time. wjbphs.com

Solvent-Free and Environmentally Benign Reaction Conditions

One of the core principles of green chemistry is the reduction or elimination of solvents, which often account for the majority of waste in a chemical process. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced pollution, lower costs, and simplified procedures. jmchemsci.com

The synthesis of dihydroquinazolinone derivatives, a related class of heterocycles, has been successfully carried out under solvent-free conditions using a tin(II) chloride catalyst at elevated temperatures. jmchemsci.com This approach avoids the use of volatile organic solvents and leads to high product yields with clean reaction profiles. jmchemsci.com Often, solvent-free conditions are combined with microwave irradiation, which can further enhance reaction rates and efficiency by directly heating the reactant mixture. researchgate.net The advantages of this combined approach include very short reaction times, absence of catalysts in some cases, low energy consumption, and high yields. researchgate.net

Application of Recyclable Catalysts and Reagents

In the synthesis of polyhydroquinolines, magnetically recoverable nanocatalysts have been developed. researchgate.net For example, a catalyst consisting of palladium supported on zinc ferrite magnetic nanoparticles (ZnFe2O4@SiO2@CPTMS@PYA-Pd) has shown high thermal and chemical stability, low toxicity, and efficient reusability. researchgate.net Similarly, an iron oxide (Fe3O4) supported catalyst was easily separated from the reaction mixture using an external magnet and could be reused for multiple consecutive runs with only a slight decrease in activity. researchgate.net The development of such catalysts provides a practical and sustainable route to important heterocyclic compounds. researchgate.net

Specific Synthetic Strategies for the 4-(Hydroxymethyl) Moiety Introduction

The introduction of the hydroxymethyl group at the C-4 position of the 1,2,3,4-tetrahydroquinolin-2-one scaffold requires specific and regioselective synthetic approaches. These can be broadly categorized into functionalization of the pre-formed heterocyclic system, or the use of precursors already bearing the desired hydroxymethyl or a related functional group in the cyclization step.

Functionalization at the C-4 Position Post-Cyclization

One of the primary strategies for introducing a hydroxymethyl group at the C-4 position involves the synthesis of a suitable precursor, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, followed by its reduction. This two-step approach allows for the initial construction of the core tetrahydroquinolin-2-one ring with a handle at the desired position for subsequent elaboration.

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriately substituted precursors. The subsequent reduction of the carboxylic acid functional group to a primary alcohol yields the target this compound.

Table 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its Reduction

StepReactionReagents and ConditionsProduct
1CyclizationPrecursor molecules2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2ReductionReducing agents (e.g., borane complexes, LiAlH4)This compound

Note: Specific reagents and conditions for the cyclization step can vary depending on the chosen synthetic route.

Cyclization Strategies Incorporating Hydroxymethyl Precursors

An alternative approach involves the use of starting materials that already contain a hydroxymethyl group or a masked equivalent, which is then incorporated into the tetrahydroquinolin-2-one ring system during the cyclization step. This strategy can offer a more direct route to the target molecule by avoiding post-cyclization functional group manipulations.

For instance, a synthetic route to a related analogue, N-substituted and 7-O-protected 4-(hydroxymethyl)-7-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydroquinoline, has been reported. This synthesis involved the oxidation of a 1,2-dihydroquinoline precursor to an α,β-unsaturated aldehyde, followed by a "one-pot" reduction with sodium borohydride to yield the desired 4-(hydroxymethyl)tetrahydroquinoline derivative. ksu.edu.sa Although this example is for a substituted analogue, the principle of using a precursor that can be readily converted to the hydroxymethyl group during the synthetic sequence is a key strategy.

Regioselective Hydroxylation Methods

Direct and regioselective hydroxylation or hydroxymethylation at the C-4 position of a pre-existing 1,2,3,4-tetrahydroquinolin-2-one ring presents a significant challenge due to the multiple potentially reactive sites on the molecule. The development of such a method would be highly desirable for its atom economy and synthetic efficiency. However, current literature does not provide established protocols for the direct and selective introduction of a hydroxyl or hydroxymethyl group at the C-4 position of the 1,2,3,4-tetrahydroquinolin-2-one scaffold. Research in this area would likely focus on the use of specialized catalysts and directing groups to achieve the desired regioselectivity.

Advanced Characterization and Structural Elucidation of 4 Hydroxymethyl 1,2,3,4 Tetrahydroquinolin 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure in solution. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, it is possible to elucidate the connectivity, stereochemistry, and conformational preferences of the tetrahydroquinolin-2-one core and its substituents.

For derivatives of 4-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one with multiple chiral centers, ¹H NMR is a powerful technique for determining the relative stereochemistry. The spatial relationship between protons on adjacent carbon atoms can be inferred from the magnitude of their scalar coupling constants (J-values).

In the tetrahydroquinoline ring system, the coupling constants between the proton at C4 and the two protons at C3 (³J_HH) are particularly informative. For instance, a large coupling constant (typically 10-13 Hz) is indicative of a diaxial relationship between two protons, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. researchgate.net This principle allows for the assignment of substituents at C4 and C3 as either cis or trans. In one study of a related N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) derivative, the observation of a large coupling constant (11.1 Hz) for the C4 proton confirmed its axial position, which in turn established the equatorial disposition of the substituent at that position. researchgate.net By analyzing these J-values, the diastereomeric purity of a sample can be accurately assessed.

Beyond determining relative stereochemistry, NMR coupling constants can provide a detailed picture of the molecule's preferred conformation in solution. The saturated portion of the 1,2,3,4-tetrahydroquinoline ring is not planar and typically adopts a half-chair or sofa conformation. nih.gov The precise conformation can be determined by using the Karplus equation, which relates the observed ³J_HH coupling constant to the dihedral angle between the coupled protons.

By measuring the coupling constants for the protons at C2, C3, and C4, a set of dihedral angles can be calculated, allowing for the three-dimensional structure of the heterocyclic ring to be modeled. For example, in a related C2 and C4 substituted tetrahydroquinoline, the high value of the coupling constant (10.7-11.1 Hz) for the C2 and C4 protons confirmed their axial configurations, indicating an equatorial disposition for the substituents. researchgate.net This type of analysis is crucial for understanding how substituent changes may influence the ring's conformation.

Table 1: Representative ¹H NMR Coupling Constants and Inferred Dihedral Angles for a Hypothetical trans-3,4-disubstituted Tetrahydroquinolin-2-one Derivative.
Coupled ProtonsObserved J-value (Hz)Inferred RelationshipCalculated Dihedral Angle (approx.)
H4 - H311.5axial - axial~180°
H3 - H2a12.0axial - axial~175°
H3 - H2e3.5axial - equatorial~60°

While ¹H NMR is fundamental, complex derivatives of this compound often require advanced, multi-dimensional NMR techniques for complete and unambiguous structural assignment. nih.gov

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are scalar-coupled to each other, helping to map out the spin systems within the molecule, such as the C2-C3-C4 fragment of the tetrahydroquinoline ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly with the carbon atoms to which they are attached, providing a clear map of all C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is invaluable for connecting different fragments of a molecule, for example, linking a substituent to its position on the quinolinone core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemical assignments and providing insights into the molecule's folded conformation.

Together, these advanced methods provide a comprehensive dataset that allows for the confident assignment of all proton and carbon signals, even in structurally complex derivatives. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. This technique yields a detailed three-dimensional model of the molecule in the solid state, confirming its connectivity, conformation, and stereochemistry with high precision.

X-ray diffraction analysis not only reveals the structure of an individual molecule but also how multiple molecules arrange themselves within a crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.comrsc.org

For derivatives of this compound, the presence of the lactam N-H group, the carbonyl C=O group, and the hydroxymethyl -OH group makes them prime candidates for forming robust hydrogen-bonding networks. In the crystal structure of a closely related compound, 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, which generate a supramolecular chain structure. nih.gov The analysis of these interactions is critical for understanding the physical properties of the solid material and for crystal engineering efforts.

Table 2: Crystallographic Data for the Related Compound 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one. nih.gov
ParameterValue
Chemical FormulaC₁₀H₁₁NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.2846 (1)
b (Å)13.8914 (1)
c (Å)19.5592 (2)
Volume (ų)1707.56 (3)
Z (Molecules per unit cell)8
Key Intermolecular InteractionsO—H⋯O and N—H⋯O hydrogen bonds

When a chiral derivative of this compound is synthesized or isolated as a single enantiomer, X-ray crystallography is the gold standard for determining its absolute configuration (i.e., whether the chiral center is R or S). libretexts.org This is typically achieved through anomalous dispersion measurements, often using copper radiation.

The analysis results in the calculation of the Flack parameter; a value close to zero for the correct enantiomer confirms the assigned absolute structure with a high degree of confidence. nih.gov For example, the absolute configuration of the natural product (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline was unambiguously confirmed by single-crystal X-ray diffraction. mdpi.com This definitive assignment is crucial in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Conformational Preferences in the Crystalline State

The three-dimensional arrangement of this compound derivatives in the solid state is predominantly determined by single-crystal X-ray diffraction studies. These analyses reveal the specific bond angles, bond lengths, and torsion angles that define the molecule's conformation. The saturated heterocyclic ring of the 1,2,3,4-tetrahydroquinolin-2-one scaffold is not planar. nih.gov Instead, it adopts a conformation that minimizes steric strain, analogous to substituted cyclohexanes. libretexts.orglibretexts.org

In the crystalline state, the heterocyclic ring of tetrahydroquinoline derivatives typically exists in a distorted half-chair or sofa conformation. For instance, in 7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate, the carbon atom bearing the carbonyl group and the adjacent methylene (B1212753) carbon atom are displaced from the plane formed by the other eight atoms of the fused ring system. nih.gov This puckering is a common feature aimed at alleviating torsional and steric strain within the ring.

Substituents on the saturated ring, such as the hydroxymethyl group at the C4 position, exhibit a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orgpressbooks.pub Placing a bulky substituent in an axial position would lead to significant steric hindrance with the axial hydrogens and other parts of the ring structure. This preference for the equatorial orientation is a governing principle in the conformational analysis of substituted six-membered rings. libretexts.org The specific conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group and the amide functionality, play a crucial role in the packing of the molecules within the crystal lattice, often forming extensive three-dimensional networks. nih.gov

Table 1: Crystallographic Data for a Related Tetrahydroquinolin-2-one Derivative.
Parameter7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate nih.gov
Molecular FormulaC₉H₉NO₂·2H₂O
Crystal SystemOrthorhombic
Space GroupP2₁/c (Note: Original source states Orthorhombic, specific group may vary)
Key Conformational FeatureNon-planar heterocyclic ring
Displacement from Fused Ring Plane (C atom with O)Molecule 1: 0.320 (3) Å; Molecule 2: 0.243 (3) Å
Displacement from Fused Ring Plane (Adjacent Methylene C)Molecule 1: 0.677 (3) Å; Molecule 2: 0.659 (3) Å

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Using electron ionization (EI), the molecule is ionized to produce a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (C₁₀H₁₁NO₂, MW = 177.19 g/mol ). uni.lunih.gov

The fragmentation of 1,2,3,4-tetrahydroquinolines is well-characterized and provides significant structural information. cdnsciencepub.com The molecular ions are energetically unstable and break down into smaller, characteristic fragment ions. chemguide.co.uk A prominent peak in the mass spectrum of 1,2,3,4-tetrahydroquinoline itself is the [M-1]⁺ ion, resulting from the loss of a hydrogen atom, primarily from the C2 position, which is alpha to the nitrogen atom. cdnsciencepub.commcmaster.ca

For this compound, the fragmentation pattern is expected to be influenced by the hydroxymethyl group and the lactam functionality. Common fragmentation pathways include:

Loss of a hydrogen radical ([M-H]⁺): Similar to the parent compound, leading to a stable ion.

Loss of the hydroxymethyl group ([M-CH₂OH]⁺): Cleavage of the C4-CH₂OH bond would result in a significant fragment ion at m/z 146.

Loss of water ([M-H₂O]⁺): Elimination of water from the molecular ion is a common fragmentation for alcohols.

Retro-Diels-Alder (RDA) reaction: The saturated ring can undergo RDA fragmentation, leading to the cleavage of the heterocyclic ring and providing information about the substitution pattern. nih.gov

Decarbonylation ([M-CO]⁺): Loss of a carbonyl group from the lactam ring is another possible fragmentation pathway.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.
Fragment IonProposed Structurem/z (Expected)Neutral Loss
[M]⁺·C₁₀H₁₁NO₂⁺·177-
[M-H]⁺C₁₀H₁₀NO₂⁺176
[M-H₂O]⁺·C₁₀H₉NO⁺·159H₂O
[M-CH₂OH]⁺C₉H₈NO⁺146·CH₂OH
[M-CO]⁺·C₉H₁₁NO⁺·149CO

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are indispensable for assessing the purity of this compound and for the separation of its potential isomers. u-szeged.hu The presence of a chiral center at the C4 position means the compound can exist as a pair of enantiomers, (R)- and (S)-4-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one.

Purity Assessment: Reverse-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of the compound. sielc.com A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid additive such as formic or phosphoric acid to improve peak shape. sielc.com A UV detector is suitable for detection, given the aromatic quinoline (B57606) ring system.

Separation of Isomers: The separation of enantiomers requires chiral chromatography. This is crucial as different enantiomers of a compound can exhibit distinct biological activities. u-szeged.hu

Chiral Stationary Phases (CSPs): The most common approach for enantiomeric separation is the use of HPLC or SFC with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and Pirkle-type CSPs are highly effective for separating a wide range of chiral compounds, including tetrahydroquinoline derivatives. u-szeged.humdpi.com

Mobile Phase Optimization: The choice of mobile phase is critical for achieving separation. In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. u-szeged.hu In SFC, supercritical CO₂ is used as the main mobile phase component, with an alcohol modifier. u-szeged.hu The nature and concentration of the alcohol modifier can significantly impact retention and resolution.

Method Development: The selection of the appropriate CSP and the optimization of the mobile phase composition and temperature are key steps in developing a robust method for separating the enantiomers of this compound. u-szeged.humolnar-institute.com Thermodynamic studies, by analyzing the effect of column temperature on retention, can provide insights into the chiral recognition mechanism, indicating whether the separation is enthalpically or entropically driven. u-szeged.humolnar-institute.com

Successful separation allows for the accurate determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample, which is a critical quality attribute for chiral compounds. ua.es

Table 3: Overview of Chromatographic Techniques for Analysis.
TechniqueStationary PhaseTypical Mobile PhaseApplication
Reverse-Phase HPLCC18 (ODS)Water/Acetonitrile or Methanol (+ Acid)Chemical Purity Assessment
Chiral HPLC (Normal Phase)Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Hexane/IsopropanolEnantiomeric Separation
Chiral SFCPolysaccharide-based or ZwitterionicSupercritical CO₂ + Alcohol Modifier (e.g., Methanol, Ethanol)Enantiomeric Separation (often faster than HPLC) u-szeged.hu

Chemical Reactivity and Functional Group Transformations of 4 Hydroxymethyl 1,2,3,4 Tetrahydroquinolin 2 One

Reactions Involving the Hydroxymethyl Group at C-4

The hydroxymethyl group at the C-4 position is a versatile handle for numerous functional group interconversions. Its primary alcohol nature allows for oxidation, esterification, etherification, and nucleophilic substitution reactions.

The primary alcohol of 4-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758) (DCM), are typically employed to selectively oxidize primary alcohols to aldehydes. This transformation would yield 2-oxo-1,2,3,4-tetrahydroquinoline-4-carbaldehyde. The reaction is generally performed at room temperature and proceeds without over-oxidation, provided that water is excluded from the reaction medium.

Conversely, strong oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone), are effective for this transformation. The resulting product would be 1,2,3,4-tetrahydro-2-oxoquinoline-4-carboxylic acid. These reactions often require more forcing conditions, such as heating, to proceed to completion.

While the hydroxymethyl group is already in a reduced state, further reduction to a methyl group (deoxygenation) is a challenging but feasible transformation. This typically involves a two-step process: conversion of the hydroxyl group into a better leaving group (e.g., a tosylate) followed by reductive cleavage using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Table 1: Representative Oxidation Reactions of Primary Alcohols

Transformation Reagent(s) Solvent Typical Conditions Product
Alcohol to Aldehyde Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) Room Temperature 4-Formyl-1,2,3,4-tetrahydroquinolin-2-one
Alcohol to Carboxylic Acid Jones Reagent (CrO₃, H₂SO₄, Acetone) Acetone 0 °C to Room Temperature 1,2,3,4-Tetrahydro-2-oxoquinoline-4-carboxylic acid
Alcohol to Carboxylic Acid Potassium Permanganate (KMnO₄) aq. NaOH, H₂O/t-BuOH Heating 1,2,3,4-Tetrahydro-2-oxoquinoline-4-carboxylic acid

Esterification and Etherification of the C-4 Hydroxyl Group

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol or carboxylic acid is used, or water is removed as it is formed. researchgate.net Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base (e.g., pyridine (B92270) or triethylamine) to achieve higher yields under milder conditions.

Another powerful method for esterification, particularly for sensitive substrates, is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgorganic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which would be relevant if the C-4 position were chiral. organic-chemistry.org

Etherification can be accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-synthesis.com This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the ether. wikipedia.orgorganic-synthesis.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com

Table 2: Esterification and Etherification Methodologies

Reaction Reagents Base/Catalyst Solvent Product Type
Fischer Esterification Carboxylic Acid (R-COOH) H₂SO₄ (catalytic) Excess Alcohol or Toluene Ester (R-COOCH₂-)
Acylation Acid Chloride (R-COCl) Pyridine or Et₃N Dichloromethane (DCM) Ester (R-COOCH₂-)
Mitsunobu Reaction Carboxylic Acid, PPh₃, DEAD/DIAD - Tetrahydrofuran (THF) Ester (R-COOCH₂-)
Williamson Ether Synthesis Alkyl Halide (R-X) Sodium Hydride (NaH) Tetrahydrofuran (THF) Ether (R-OCH₂-)

Nucleophilic Substitution Reactions at C-4

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a more reactive functional group. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. nih.govmasterorganicchemistry.com Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. nih.gov

This tosylate is an excellent substrate for SN2 reactions. The tosylate group can be displaced by a wide range of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would produce 4-(azidomethyl)-1,2,3,4-tetrahydroquinolin-2-one, while reaction with sodium cyanide (NaCN) would yield (2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetonitrile. Halogenation can also be achieved; for instance, treating the alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the hydroxymethyl group to a chloromethyl or bromomethyl group, respectively, which are also susceptible to nucleophilic attack.

Table 3: Activation and Nucleophilic Substitution at C-4

Step Reagents Nucleophile Solvent Product Functional Group
1. Activation p-Toluenesulfonyl chloride (TsCl), Pyridine - Dichloromethane Tosyloxymethyl (-CH₂OTs)
2. Substitution Sodium Azide (NaN₃) N₃⁻ Dimethylformamide (DMF) Azidomethyl (-CH₂N₃)
2. Substitution Sodium Cyanide (NaCN) CN⁻ Dimethyl sulfoxide (B87167) (DMSO) Cyanomethyl (-CH₂CN)
1. Halogenation Thionyl Chloride (SOCl₂) - - Chloromethyl (-CH₂Cl)
2. Substitution Ammonia (NH₃) NH₃ Ethanol Aminomethyl (-CH₂NH₂)

Modifications of the Lactam Moiety (C-2 Ketone and N-1 Amide)

The lactam ring contains two reactive sites: the amide nitrogen (N-1) and the carbonyl carbon (C-2). These sites are central to reactions involving N-alkylation, N-acylation, and ring-opening.

The N-H proton of the lactam is weakly acidic and can be removed by a strong base to generate a nucleophilic amide anion. This anion can then react with electrophiles in N-alkylation and N-acylation reactions.

N-alkylation is typically performed by treating the lactam with a base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). acs.org This results in the formation of the N-alkylated derivative, for instance, 4-(hydroxymethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. A variety of alkylating agents can be employed, allowing for the introduction of diverse substituents at the nitrogen atom. acs.orgorganic-chemistry.org

N-acylation can be achieved using similar principles. The lactam is deprotonated with a strong base, and the resulting anion is quenched with an acylating agent like an acid chloride or an acid anhydride. organic-chemistry.org For example, reaction with acetyl chloride would yield 1-acetyl-4-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one. Catalytic methods for enantioselective N-acylation of lactams have also been developed, which are valuable for kinetic resolution of racemic lactams. researchgate.netresearchgate.net

Table 4: Reactions at the Lactam Nitrogen (N-1)

Reaction Type Base Electrophile Solvent Product
N-Alkylation Sodium Hydride (NaH) Methyl Iodide (CH₃I) DMF / THF 1-Methyl-4-(hydroxymethyl)-...
N-Alkylation Potassium Carbonate (K₂CO₃) Benzyl Bromide (BnBr) Acetonitrile 1-Benzyl-4-(hydroxymethyl)-...
N-Acylation Sodium Hydride (NaH) Acetyl Chloride (AcCl) THF 1-Acetyl-4-(hydroxymethyl)-...
N-Acylation n-Butyllithium (n-BuLi) Acetic Anhydride (Ac₂O) THF 1-Acetyl-4-(hydroxymethyl)-...

Ring Opening and Ring Contraction/Expansion Methodologies

The amide bond within the lactam ring can be cleaved under hydrolytic conditions. Acid-catalyzed hydrolysis, typically using a strong acid like HCl or H₂SO₄ in water, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. This leads to the ring-opened product, 3-(2-aminophenyl)-4-hydroxybutanoic acid. Similarly, base-catalyzed hydrolysis (saponification), using a strong base like NaOH or KOH, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This process also results in the formation of the salt of the corresponding amino acid.

Ring expansion of tetrahydroquinolines has been reported, providing a route to benzo-fused nitrogen heterocycles like benzazepines. researchgate.netresearchgate.net These methods often involve complex rearrangements, such as those initiated by a strong base on N-substituted derivatives, leading to a migratory insertion and the formation of a larger ring system. researchgate.net For instance, treatment of an N-urea derivative of tetrahydroquinoline with a chiral lithium amide base can initiate an asymmetric migratory ring expansion. researchgate.net

While less common, ring contraction methodologies could potentially be explored. Photolytic reactions of related N-oxides, for example, have been shown to result in carbon deletion through rearrangement pathways, suggesting that specific functionalization could induce ring contraction under photochemical conditions.

Table 5: Lactam Ring Transformation Methodologies

Transformation Reagents / Conditions Product Type
Ring Opening (Acidic) aq. HCl or H₂SO₄, Heat Amino Acid
Ring Opening (Basic) aq. NaOH or KOH, Heat Amino Acid Salt
Ring Expansion KHMDS, THF, 0 °C; then MeOH (on N-substituted precursors) Benzazepine derivative

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo Ring

The benzo ring of the this compound scaffold is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The outcome of such reactions is governed by the electronic properties of the fused heterocyclic ring. The amide nitrogen's lone pair can donate electron density to the aromatic system, activating it towards electrophilic attack. However, this donation is attenuated by the adjacent electron-withdrawing carbonyl group of the lactam. Consequently, the bicyclic system is generally considered to be activated, directing incoming electrophiles primarily to the ortho and para positions relative to the nitrogen atom, which correspond to the C-5 and C-7 positions.

Regioselectivity in Electrophilic Aromatic Substitutions (e.g., Nitration)

The introduction of a nitro group onto the aromatic ring of the tetrahydroquinoline scaffold is a classic example of electrophilic aromatic substitution, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituent on the nitrogen atom. researchgate.net For the parent 1,2,3,4-tetrahydroquinoline, nitration under acidic conditions leads to N-protonation, which strongly deactivates the ring and directs substitution to the meta positions (C-6 and C-8). researchgate.net

However, in this compound, the nitrogen is part of a lactam and is not basic enough to be protonated. Its lone pair is partially delocalized onto the carbonyl oxygen, reducing its ability to activate the aromatic ring compared to an N-alkyl tetrahydroquinoline. This amide group acts as an ortho, para-director. Therefore, electrophilic substitution is predicted to occur at the C-5 and C-7 positions.

A comprehensive study on the nitration of various N-protected tetrahydroquinolines demonstrated that the choice of protecting group and reaction conditions can afford specific isomers. researchgate.net For instance, N-acetyl and N-benzoyl tetrahydroquinolines, which are electronically similar to the lactam in the target molecule, yield a mixture of 5-nitro and 7-nitro derivatives, with the 7-nitro isomer often being the major product. researchgate.net Steric hindrance from the heterocyclic ring can also influence the ortho versus para selectivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionElectronic Effect of LactamPredicted Major ProductsRationale
C-5ortho to activating NHPossibleElectronically favored but may experience some steric hindrance.
C-6meta to activating NHMinor/Not FavoredElectronically disfavored.
C-7para to activating NHMajorElectronically favored and sterically accessible.
C-8ortho to activating NH, peri to C-1MinorElectronically favored but significant steric hindrance.

This table is a prediction based on the electronic properties of the lactam and data from related N-acyl tetrahydroquinolines. researchgate.net

Directed Functionalization of the Aromatic System

Directed functionalization strategies offer a powerful means to control regioselectivity in the modification of the aromatic system, often overriding the inherent electronic preferences of the substrate. While specific studies on the directed functionalization of this compound are not prevalent, methods applied to similar N-heterocyclic scaffolds can be considered.

One common strategy involves directed ortho-metalation (DoM). This technique uses a directing group (DG) that coordinates to an organometallic reagent (typically an alkyllithium), positioning it to deprotonate a specific adjacent C-H bond. For the tetrahydroquinolin-2-one scaffold, the lactam carbonyl could potentially act as a directing group, facilitating lithiation at the C-8 position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Furthermore, transition-metal-catalyzed C-H activation has emerged as a versatile tool for the functionalization of aromatic rings. Catalysts based on palladium, rhodium, or iridium can be guided by a directing group to selectively activate and functionalize a specific C-H bond. The amide functionality within the tetrahydroquinolin-2-one ring could serve as an endogenous directing group for such transformations, potentially enabling functionalization at the C-8 position.

Derivatization Strategies for Enhancing Molecular Diversity

The this compound scaffold possesses multiple sites for chemical modification, allowing for the systematic exploration of chemical space and the generation of diverse molecular libraries for various applications, including drug discovery.

Introduction of Substituents at Various Positions (e.g., C-3, C-4, C-5, C-6, C-7, C-8)

The functionalization of the tetrahydroquinolin-2-one core can be achieved at several positions through various synthetic methodologies.

C-3 Position: The methylene (B1212753) group at the C-3 position, being alpha to the lactam carbonyl, is amenable to deprotonation by a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with a range of electrophiles, such as alkyl halides, aldehydes, and acyl chlorides, to introduce substituents at this position. A study on 1,4,4-trimethyl-3,4-dihydroquinolin-2-one demonstrated the feasibility of this approach, where α-lithiation followed by quenching with electrophiles provided a variety of 3-substituted derivatives. nih.gov

C-4 Position: The hydroxymethyl group at C-4 is a key functional handle for derivatization. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a wide array of subsequent reactions like Wittig olefination, reductive amination, or amide bond formation. The alcohol can also be converted into a better leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, or it can be used in ether or ester formation. Synthetic strategies often focus on building the tetrahydroquinoline ring with the desired C-4 substituent already in place. chemrxiv.orgnih.govfrontiersin.org

C-5, C-6, C-7, and C-8 Positions: As discussed in section 4.3, electrophilic aromatic substitution is the primary method for introducing substituents onto the benzo portion of the ring. Nitration, halogenation, and Friedel-Crafts reactions can be employed to install functional groups that can be further elaborated. wikipedia.org For example, a nitro group can be reduced to an amine, which can then be diazotized or acylated. A halogen atom can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a vast array of aryl, alkyl, and alkynyl groups.

Table 2: Summary of Derivatization Strategies for the Tetrahydroquinolin-2-one Scaffold

Position of SubstitutionGeneral MethodPotential Electrophiles/ReagentsResulting Functional Groups
C-3Enolate formation (α-lithiation)Alkyl halides, Aldehydes, Ketones, Acyl chloridesAlkyl, Hydroxyalkyl, Acyl
C-4 (from hydroxymethyl)Oxidation / Nucleophilic SubstitutionOxidizing agents (PCC, DMP), Tosyl chloride, Acyl chloridesAldehyde, Carboxylic acid, Ethers, Esters, Amines
C-5, C-7Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃, RCOCl/AlCl₃Nitro, Bromo, Acyl
C-6, C-8Electrophilic Aromatic Substitution (under specific conditions)HNO₃/H₂SO₄ (with strongly deactivating N-substituent)Nitro
C-5, C-6, C-7, C-8Cross-Coupling Reactions (from halogenated precursors)Boronic acids (Suzuki), Alkenes (Heck), Terminal alkynes (Sonogashira)Aryl, Vinyl, Alkynyl

Bioisosteric Replacements in the Tetrahydroquinolinone Scaffold for Structure-Activity Relationship Studies

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar physical or chemical properties, is a fundamental tool in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net The tetrahydroquinolin-2-one scaffold offers several opportunities for bioisosteric replacements to probe structure-activity relationships (SAR).

Lactam Moiety: The central lactam ring is a key structural feature. The amide bond can be replaced with other groups to alter hydrogen bonding capabilities, polarity, and metabolic stability. For example, a "thioamide" (C=S instead of C=O) or a "reversed amide" are common bioisosteres. The entire lactam ring could also be replaced by other heterocyclic systems, a strategy known as scaffold hopping.

Aromatic Ring: The benzene (B151609) ring can be replaced with various heteroaromatic systems like pyridine, thiophene, or pyrazole. This can significantly impact the molecule's electronic distribution, solubility, and potential for new interactions with a biological target. For instance, replacing a phenyl ring with a pyridine ring introduces a basic nitrogen atom that can form hydrogen bonds or salt bridges.

Hydroxymethyl Group at C-4: The hydroxymethyl substituent can be replaced by a variety of bioisosteres to fine-tune activity. For example, a carboxylic acid group can introduce a negative charge, an aminomethyl group can introduce a positive charge, and a fluoromethyl group can alter lipophilicity and metabolic stability without significantly changing the steric profile.

Studies on related tetrahydroisoquinoline derivatives have successfully employed bioisosteric replacements to enhance potency and selectivity for biological targets like P-glycoprotein. nih.gov These studies highlight the utility of replacing aromatic systems and other functional groups to optimize molecular properties.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Original GroupPotential BioisostereRationale for Replacement
Lactam Carbonyl (C=O)Thioamide (C=S), SulfonamideModulate H-bonding, polarity, and metabolic stability.
Benzene RingPyridine, Thiophene, PyrazoleIntroduce heteroatoms for new interactions, alter electronics and solubility.
Hydroxymethyl (-CH₂OH)Carboxylic acid (-COOH), Aminomethyl (-CH₂NH₂), Cyanomethyl (-CH₂CN), Fluoromethyl (-CH₂F)Modulate charge, H-bonding capacity, polarity, and metabolic stability.
Amide N-HN-MethylRemove H-bond donor capability, increase lipophilicity.

Computational Chemistry and Theoretical Studies on 4 Hydroxymethyl 1,2,3,4 Tetrahydroquinolin 2 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. It is widely used to determine optimized geometries, reaction energies, and various molecular properties for systems like quinoline (B57606) derivatives. researchgate.net DFT calculations on the 4-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one system would typically employ functionals like B3LYP in conjunction with basis sets such as 6-311+G(**) to ensure reliable results. nih.govresearchgate.net

Understanding the electronic structure is fundamental to predicting a molecule's reactivity and stability. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

Table 1: Hypothetical Frontier Molecular Orbital Parameters Calculated by DFT
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOCorrelates with chemical reactivity and stability

DFT calculations are an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate.

For this compound, this analysis could be used to understand its synthesis, potential degradation pathways, or its reactions with other molecules. For example, DFT could elucidate the stereoselectivity observed in certain reactions by comparing the activation energies of different pathways. acs.org Detailed DFT calculations provide mechanistic and structural insights that can guide the development of new synthetic methods. acs.orgacs.org By calculating the energy barriers, one can predict the feasibility and kinetics of a proposed reaction mechanism.

Computational methods can predict various spectroscopic properties, which serves as a powerful aid in the interpretation of experimental data. DFT calculations can accurately forecast vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to a close agreement between observed and calculated spectra. nih.gov

This computational spectroscopy is crucial for structural confirmation. For this compound, DFT could predict the characteristic vibrational modes associated with its functional groups, such as the C=O stretch of the lactam, the O-H stretch of the hydroxymethyl group, and the N-H stretch of the amide. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Visible absorption spectrum of the molecule.

Table 2: Example Comparison of Predicted vs. Experimental Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)Assignment
ν(O-H)(Value)(Value)Hydroxymethyl group stretch
ν(N-H)(Value)(Value)Amide N-H stretch
ν(C=O)(Value)(Value)Lactam carbonyl stretch
ν(C-O)(Value)(Value)Hydroxymethyl C-O stretch

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its conformation.

For a flexible molecule like this compound, which has a non-aromatic, puckered ring and a rotatable hydroxymethyl group, MD simulations are essential for exploring its conformational landscape. These simulations can identify the most stable and frequently occurring conformations in different environments (e.g., in a vacuum or in a solvent). The results can be visualized as a free energy landscape, where low-energy regions correspond to stable conformational states. This information is critical for understanding how the molecule's shape influences its ability to interact with biological targets such as enzymes or receptors. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jetir.org For derivatives of the tetrahydroquinoline scaffold, QSAR studies are instrumental in drug discovery. mdpi.comresearchgate.net

The development of a QSAR model begins with the calculation of a large number of molecular descriptors for a set of molecules with known activities. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods, like multiple linear regression, are then used to build a model that predicts activity based on a small number of significant descriptors. researchgate.net

For a series of compounds related to this compound, a QSAR model could predict their potential as inhibitors of a specific enzyme or their binding affinity to a receptor. nih.gov Such models serve as powerful predictive tools, allowing researchers to estimate the activity of novel, yet-to-be-synthesized compounds and to prioritize which derivatives to pursue for development. mdpi.com The applicability of quantum chemical descriptors in estimating the biological specificity of related compounds has been demonstrated. nih.gov

Table 3: Common Types of Descriptors Used in QSAR Models for Tetrahydroquinoline Derivatives
Descriptor ClassExamplesInformation Provided
Topological (2D)Wiener index, Kier & Hall indicesMolecular branching and connectivity
Geometrical (3D)Molecular surface area, VolumeMolecular size and shape
ElectronicDipole moment, HOMO/LUMO energiesCharge distribution and reactivity
PhysicochemicalLogP, Molar refractivityLipophilicity and polarizability

Correlation of Structural Descriptors with Predicted Biological Activities

Detailed quantitative structure-activity relationship (QSAR) studies specifically for this compound are not extensively available in publicly accessible scientific literature. However, the principles of QSAR are broadly applied to the larger class of quinolinone and tetrahydroquinoline derivatives to correlate their structural features with observed biological activities.

In general, QSAR models for related compounds establish a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their biological potency. These descriptors can be categorized into several types:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For the tetrahydroquinolin-2-one scaffold, modifications to the aromatic ring or substitutions on the nitrogen atom would significantly alter these properties, thereby influencing interactions with biological targets.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific conformational parameters are crucial. The hydroxymethyl group at the 4-position of the target compound introduces a key steric and functional feature that can influence its binding orientation and affinity within a receptor pocket.

Hydrophobic Descriptors: Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical factor in determining a compound's pharmacokinetic and pharmacodynamic properties. The balance between hydrophilic (the hydroxymethyl and amide groups) and hydrophobic (the benzene (B151609) ring and aliphatic core) parts of this compound would be a key determinant of its biological activity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

While a specific data table correlating these descriptors to a particular biological activity for this compound cannot be generated from the available data, a hypothetical representation of such a correlation for a class of related compounds is shown below for illustrative purposes.

Table 1: Illustrative Correlation of Structural Descriptors with Predicted Biological Activity for a Series of Tetrahydroquinolin-2-one Analogs

Descriptor Correlation with Activity R² Value Significance
LogP Positive 0.78 Indicates that increased lipophilicity may enhance activity.
Molecular Weight Negative 0.65 Suggests that smaller molecules may be more active.
Dipole Moment Positive 0.72 Implies that polar interactions are important for binding.
HOMO Energy Negative 0.59 Relates to the molecule's ability to donate electrons.

This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Target Binding Modes and Affinities

Specific molecular docking studies for this compound are not detailed in the available public literature. Research in this area tends to focus on derivatives of the quinolinone and tetrahydroquinoline core that have shown promise against specific biological targets.

The general process of a molecular docking study for a compound like this compound would involve:

Preparation of the Ligand: The 3D structure of the compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the receptor in various possible orientations and conformations.

Scoring and Analysis: Each resulting pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the binding mode.

The binding affinity is a measure of the strength of the interaction between the ligand and the target. A lower binding energy value typically indicates a more stable and favorable interaction.

Identification of Key Interaction Sites within Biological Macromolecules

The identification of key interaction sites is a crucial outcome of molecular docking studies. These interactions are typically non-covalent and can include:

Hydrogen Bonds: The hydroxymethyl group (-CH₂OH) and the amide group (-NH-C=O) of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide nitrogen can be a donor and the carbonyl oxygen an acceptor.

Hydrophobic Interactions: The benzene ring of the tetrahydroquinoline core is hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Pi-Pi Stacking: The aromatic benzene ring can also participate in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Without specific docking studies, a detailed table of interactions with a particular target cannot be provided. However, the following table illustrates the types of interactions that would be investigated and reported for this compound against a hypothetical protein target.

Table 2: Hypothetical Key Interactions for this compound with a Protein Target

Ligand Functional Group Type of Interaction Potential Interacting Amino Acid Residues
Hydroxymethyl (-CH₂OH) Hydrogen Bond Asp, Glu, Ser, Thr, Asn, Gln
Amide Carbonyl (C=O) Hydrogen Bond Arg, Lys, His, Ser, Thr, Asn, Gln
Amide N-H Hydrogen Bond Asp, Glu, Ser, Thr, Asn, Gln
Benzene Ring Hydrophobic Interaction Val, Leu, Ile, Met, Phe, Trp

This table is for illustrative purposes only and does not represent actual data for this compound.

The precise nature and strength of these interactions would ultimately determine the binding affinity and specificity of this compound for a given biological target.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Other Heterocyclic Systems

The tetrahydroquinolin-2-one core of 4-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, coupled with its functionalized side chain, provides a reactive platform for the generation of diverse heterocyclic structures. Organic chemists have capitalized on these features to develop synthetic routes to novel polycyclic and substituted heterocyclic compounds.

The hydroxymethyl group at the C4 position can be readily transformed into various other functional groups, such as halides, azides, or amines. These transformations open up pathways for intramolecular cyclization reactions, leading to the formation of fused ring systems. For instance, conversion of the hydroxyl group to a leaving group can be followed by nucleophilic attack from the nitrogen atom of the quinolinone ring or a suitably positioned substituent on the aromatic ring, resulting in the formation of novel bridged or fused heterocyclic scaffolds.

Furthermore, the lactam functionality within the tetrahydroquinolin-2-one ring can be subjected to various chemical modifications. Reduction of the carbonyl group or ring-opening reactions can provide access to different classes of nitrogen-containing heterocycles. These transformations, often carried out in a stereocontrolled manner, allow for the synthesis of complex molecules with defined three-dimensional structures.

Application in the Construction of Natural Product Analogues

The structural motif of tetrahydroquinoline is prevalent in a multitude of natural products and medicinally important agents. nih.gov Consequently, this compound serves as a valuable starting material for the synthesis of analogues of these bioactive molecules. By modifying the core structure and the side chain of this intermediate, chemists can systematically explore the structure-activity relationships of natural products and develop novel therapeutic agents.

The synthesis of natural product analogues often involves the strategic introduction of various substituents and functional groups onto the tetrahydroquinolinone scaffold. The hydroxymethyl group provides a convenient handle for the attachment of different molecular fragments through ether or ester linkages, or for its conversion into other functionalities that can participate in cross-coupling reactions to build molecular complexity.

Utilization in the Design and Synthesis of Chemically Diverse Compound Libraries

The creation of compound libraries with high chemical diversity is a cornerstone of modern drug discovery. The scaffold of this compound is well-suited for the generation of such libraries due to its multiple points of diversification.

A notable example is the photochemical synthesis of an epigenetic focused tetrahydroquinoline library. rsc.org In this approach, the tetrahydroquinoline scaffold, which can be derived from precursors like this compound, is decorated with various chemical motifs known to interact with epigenetic targets. The synthesis can be designed to introduce diversity at several positions of the molecule. For instance, different maleimide (B117702) building blocks can be used in a photochemical annulation reaction to create a collection of compounds with varied substituents. rsc.org The resulting library of compounds can then be screened for biological activity, leading to the identification of potential drug candidates.

The molecular properties of the synthesized compounds in such libraries are crucial for their potential as drug leads. Key parameters are often calculated to assess their "drug-likeness."

Calculated Molecular Properties of a Representative Tetrahydroquinoline Library
PropertyValue RangeSignificance in Drug Discovery
ALogP0 - 4Indicator of lipophilicity and membrane permeability.
Molecular Weight< 400 DaImpacts absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Optically Pure Intermediates from Racemic Mixtures

The presence of a stereocenter at the C4 position of this compound means that it exists as a racemic mixture of two enantiomers. For many pharmaceutical applications, it is crucial to work with a single enantiomer, as different enantiomers can have distinct biological activities and metabolic profiles. Therefore, the synthesis of optically pure intermediates from the racemic mixture is a critical step.

Several strategies can be employed to obtain enantiomerically pure forms of this compound. One common approach is chiral resolution , which involves the separation of the enantiomers of the racemic mixture. wikipedia.org This can be achieved by reacting the racemic compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the individual, optically pure enantiomers.

Another powerful strategy is asymmetric synthesis , where one enantiomer is selectively synthesized from an achiral starting material using a chiral catalyst or auxiliary. rsc.org For tetrahydroquinoline derivatives, various asymmetric synthetic methods have been developed, including enantioselective aza-Michael reactions and other stereoselective cyclization reactions. nih.govrsc.orgorganic-chemistry.org These methods allow for the direct production of the desired enantiomer, avoiding the need for a resolution step. The choice of synthetic strategy often depends on the desired scale of the synthesis and the availability of starting materials and chiral catalysts.

The development of highly diastereoselective synthetic routes is also crucial for controlling the stereochemistry of subsequent transformations. nih.govfrontiersin.org For instance, in the synthesis of polysubstituted tetrahydroquinolines, controlling the relative stereochemistry of the newly formed chiral centers is essential for obtaining the desired biologically active molecule.

Mechanistic Investigations of Molecular Interactions for 4 Hydroxymethyl 1,2,3,4 Tetrahydroquinolin 2 One Scaffolds

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the tetrahydroquinolin-2-one scaffold, modifications at various positions on the ring system can dramatically alter molecular target recognition and potency.

The nature and position of substituents on the tetrahydroquinoline scaffold are critical determinants of biological activity. nih.gov Research on various derivatives has revealed key insights into how different functional groups influence interactions with molecular targets.

For instance, in a series of 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol derivatives studied for anti-glioblastoma potential, the substitution on the aryl ring at the 4-position was found to be a key factor for cytotoxicity. nih.gov A derivative with a 4-trifluoromethyl substituent exhibited the most potent effect. nih.govtuni.fi Similarly, for 1,2,3,4-tetrahydroisoquinoline derivatives acting as PDE4B inhibitors, the addition of a methoxy (CH3O) or trifluoromethoxy (CF3O) group at the para-position of a phenyl ring was shown to enhance inhibitory activity. nih.gov The presence of a sulfonamide group also played a crucial role in improving this activity and subtype selectivity. nih.gov

In the context of 4-substituted quinolines, a chloro group at the 7-position is considered optimal for certain activities, whereas a methyl group at position 3 reduces activity, and an additional methyl group at position 8 can abolish it entirely. pharmacy180.com For 3,4-dihydroisoquinol-1-one-4-carboxamide based PARP inhibitors, a fluorine atom in the meta-position of the benzamide moiety has been shown to enhance binding to the target. nih.gov

The group attached to the nitrogen atom of the quinolinone ring also has a significant impact. In one study on 4-hydroxy-2-quinolinone carboxamides, replacing an N-methyl substituent with an N-phenyl group resulted in a weak antioxidant agent. mdpi.com Furthermore, the nature of an aryl group attached to a furan moiety in certain tetrahydroquinolone derivatives was found to be pivotal in modulating activity at the GPR41 receptor, with different fluorine substitutions switching the compound from an antagonist to an agonist. nih.gov

Table 1: Influence of Substituents on the Activity of Tetrahydroquinoline and Related Scaffolds

ScaffoldTarget/ActivityFavorable Substituent(s)Unfavorable/Modifying Substituent(s)Source(s)
2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenolAnti-Glioblastoma4-trifluoromethyl on aryl ring- nih.govtuni.fi
1,2,3,4-TetrahydroisoquinolinePDE4B Inhibitionpara-CH3O or para-CF3O on phenyl ring; Sulfonamide group- nih.gov
4-Hydroxy-2-quinolinoneLipoxygenase InhibitionN-methyl with 2-methyl-cyclohexane amideN-phenyl replacement for N-methyl mdpi.com
3,4-Dihydroisoquinol-1-onePARP Inhibitionmeta-Fluoro on benzamide moietyNon-fluorinated analog showed lower potency nih.gov
TetrahydroquinoloneGPR41 ModulationDi- or trifluorobenzene on furan moiety (Agonist)2-(trifluoromethoxy)benzene (Antagonist) nih.gov

Stereochemistry is a critical factor in drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities and affinities for their targets. mdpi.com This principle is evident in derivatives of the tetrahydroquinoline scaffold.

Studies on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives targeting the NMDA receptor complex demonstrated remarkable enantioselectivity. The (S)-configured enantiomer, with a 2-methylphenyl group at position 1 and a methyl group at position 8, showed the highest binding affinity (Ki value of 0.0374 µM) and was nearly 90 times more potent than its corresponding (R)-enantiomer. nih.gov

The impact of stereochemistry can also vary depending on the specific compound series. For N-methyl-bis-(1,2,3,4-tetrahydroisoquinolinium) analogues targeting small-conductance calcium-activated potassium (SK) channels, the (S,S) and (R,R) isomers displayed similarly high affinities, which were greater than that of the meso derivative. nih.gov However, in the parent (non-quaternized) bis-tetrahydroisoquinoline series, the (S,S) isomers had high affinity while the (R,R) and meso isomers showed lower affinities, indicating that the influence of stereochemistry is context-dependent. nih.gov In some cases, stereoisomers may differ in their toxicity profiles; for example, the D-isomer of the related quinoline (B57606) antimalarial, chloroquine, is reported to be less toxic than its L-isomer. pharmacy180.com

Biochemical Target Engagement Studies (e.g., Enzyme Inhibition Mechanisms in vitro)

Biochemical studies are essential to confirm that a compound engages its intended molecular target and to elucidate the mechanism by which it exerts its effect. Derivatives based on the tetrahydroquinolin-2-one scaffold have been investigated for their ability to bind and inhibit various enzymes and receptors.

The tetrahydroquinoline and related isoquinoline scaffolds have been successfully used to develop inhibitors for a range of enzymes, including histone demethylases, phosphodiesterases, and polymerases.

A significant target for this scaffold is Histone lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.govnih.gov The tetracyclic tetrahydroisoquinoline derivative, FY-21, was identified as a potent and selective LSD1 inhibitor with an IC50 of 340 nM. nih.gov Detailed structural studies have provided a clear picture of how such inhibitors bind. A crystal structure of LSD1 in complex with a reversible inhibitor revealed that the compound's cyano group forms a crucial hydrogen bond with Lys661 deep in the catalytic center. mdpi.com The inhibitor's piperidine ring interacts with Asp555 and Asn540, while a 4-methylphenyl group occupies a hydrophobic pocket formed by residues including Val333, Phe538, and Trp695. mdpi.com Computational studies suggest that van der Waals interactions are the primary contributors to the binding energy. nih.gov

Beyond LSD1, related scaffolds have shown activity against other important enzymes. A 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed to create novel inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov Similarly, 1,2,3,4-tetrahydroisoquinoline derivatives have been developed as potent inhibitors of phosphodiesterase 4B (PDE4B), and 4-hydroxy-2-quinolinone carboxamides have demonstrated inhibitory activity against soybean lipoxygenase (LOX). nih.govmdpi.com

Table 2: Target Engagement of Tetrahydroquinoline and Related Scaffolds

Compound ClassTarget Enzyme/ReceptorKey Derivative(s)Potency (IC50/Ki)Source(s)
Tetracyclic TetrahydroisoquinolineLSD1FY-21340 nM nih.gov
Pyridine-based inhibitorLSD14-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile- mdpi.com
3,4-Dihydroisoquinol-1-onePARP14-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one10 nM nih.gov
1,2,3,4-TetrahydroisoquinolinePDE4BCompound 190.88 µM nih.gov
4-Hydroxy-2-quinolinoneLipoxygenase (LOX)Carboxamide 3h10 µM mdpi.com
1-Aryl-1,2,3,4-tetrahydroisoquinolineNMDA Receptor(S)-4e x HCl0.0374 µM nih.gov

A primary mechanism through which many anticancer agents, including tetrahydroquinoline derivatives, exert their effects is the induction of apoptosis, or programmed cell death. nih.gov In vitro studies have begun to unravel the specific pathways activated by these compounds.

One study on a 3-substituted-4-phenyl-tetrahydroquinolin-2-one derivative (compound 4a) in lung cancer cells found that it induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. nih.gov The apoptotic process was shown to be dependent on caspases, a family of proteases central to programmed cell death. nih.gov Specifically, the compound led to a significant activation of the effector caspases, caspase-3 and caspase-7, and involved both the intrinsic and extrinsic apoptosis pathways. nih.gov

Further mechanistic work on a 4-trifluoromethyl substituted tetrahydroquinoline derivative (4ag) in glioblastoma cells also demonstrated apoptosis induction via the activation of Caspase-3/7. nih.govtuni.fituni.fi This compound was found to induce intracellular reactive oxygen species (iROS), which subsequently increased mitochondrial ROS (mtROS). nih.govtuni.fi This cascade disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.govtuni.fi The LSD1 inhibitor FY-21 was also shown to increase the expression of p53, a tumor suppressor protein that is a critical regulator of apoptosis. nih.gov A related compound, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), which also possesses a hydroxymethyl group at the 4-position, was noted as an efficient inducer of apoptosis. researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a multitude of synthetic pharmaceuticals and natural products, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimalarial properties. nih.govnih.govmdpi.com The introduction of a lactam functionality to form the tetrahydroquinolin-2-one core, coupled with a hydroxymethyl group at the 4-position, yields a chiral molecule with significant potential for further functionalization.

Key achievements in the broader field of tetrahydroquinolinones include the development of various synthetic routes that allow for controlled substitution on both the aromatic ring and the heterocyclic core. nih.gov These compounds have been identified as potent biological agents; for example, certain derivatives have shown cytotoxicity toward colon and lung cancer cell lines by inducing apoptosis. nih.govresearchgate.net The core structure's value is underscored by its role as a "privileged scaffold" in the design of multi-target agents. While specific research on 4-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is not extensively detailed in current literature, the foundational knowledge of related structures provides a strong basis for predicting its chemical behavior and potential applications.

Emerging Synthetic Strategies for this compound and its Analogues

The synthesis of the tetrahydroquinoline and tetrahydroquinolinone core has been approached through various innovative methods. Domino reactions, also known as cascade reactions, have emerged as a highly efficient strategy for constructing these heterocyclic systems from simple starting materials, offering advantages like atom economy and reduced waste. nih.govmdpi.com These methods often involve sequences such as reduction or oxidation followed by cyclization, or acid-catalyzed ring closures. nih.gov

Recent synthetic approaches that could be adapted for this compound and its analogues include:

Reduction of Quinolin-2(1H)-ones: A straightforward method involves the reduction of the corresponding quinolin-2(1H)-one precursors. While many methods require high-pressure hydrogenation, newer techniques using reagents like samarium diiodide (SmI2) in the presence of water offer milder conditions for this transformation. researchgate.net

Intramolecular Cyclization: The cyclization of 2-aminochalcone derivatives in the presence of catalysts like Amberlyst®-15 provides an efficient, metal-free route to dihydroquinolin-4-ones, which can serve as precursors. mdpi.com Subsequent reduction and functional group manipulation could yield the target compound.

Multicomponent Reactions: One-pot multicomponent reactions, such as the Mannich reaction, offer a convergent approach to assemble complex tetrahydroquinoline derivatives from simple building blocks. nih.gov

Metal-Catalyzed Reactions: Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation has proven effective for producing chiral tetrahydroquinolines from 2-(2-propynyl)aniline derivatives with high enantioselectivity. organic-chemistry.org

These emerging strategies provide a versatile toolkit for accessing not only the racemic compound but also for developing enantioselective syntheses, which are crucial for pharmacological studies.

Unexplored Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its constituent functional groups: the secondary amide (lactam), the secondary amine within the ring, the aromatic system, and the primary hydroxyl group. While the core's general reactivity is understood, specific pathways for this multifunctional molecule remain largely unexplored.

Potential areas for investigation include:

Reactions at the Hydroxymethyl Group: This primary alcohol is a prime site for transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified or etherified to introduce a vast array of side chains, or converted into a good leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.

N-Functionalization: The nitrogen atom of the lactam can be alkylated or acylated under appropriate basic conditions, allowing for the introduction of diverse substituents that can modulate the compound's steric and electronic properties.

Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), although the directing effects of the fused heterocyclic ring would need to be considered.

Ring Transformations: Under specific conditions, ring-opening of the lactam or rearrangement of the heterocyclic core could lead to novel scaffolds.

A systematic exploration of these pathways is essential to fully harness the synthetic potential of this molecule.

Future Directions in Computational Design and Mechanistic Elucidation of Tetrahydroquinolinone Systems

Computational chemistry offers powerful tools for understanding and predicting the behavior of complex molecules. For tetrahydroquinolinone systems, computational studies like molecular docking and molecular dynamics (MD) simulations have been successfully used to investigate their interactions with biological targets, such as the mTOR active site. mdpi.comnih.gov These studies provide insights into binding modes, stability of protein-ligand complexes, and structure-activity relationships (SAR). mdpi.comnih.gov

Future computational research on this compound and related systems should focus on:

Conformational Analysis: Determining the preferred low-energy conformations of the molecule, which is critical for understanding its reactivity and how it interacts with biological receptors.

Reaction Mechanism Elucidation: Using quantum chemical calculations to model the transition states and energy profiles of potential synthetic transformations, thereby guiding the optimization of reaction conditions.

Virtual Screening and Drug Design: Employing the known structure as a scaffold for in silico design of new analogues with enhanced biological activity. By computationally modifying the hydroxymethyl group or the aromatic ring, libraries of virtual compounds can be screened against various therapeutic targets.

Prediction of Physicochemical Properties: Calculating properties such as solubility, lipophilicity (LogP), and metabolic stability to guide the design of derivatives with improved drug-like characteristics.

Integrating computational and experimental approaches will accelerate the discovery and development of new therapeutic agents based on the tetrahydroquinolinone scaffold.

Potential for this compound as a Modular Platform in Chemical Synthesis

The structure of this compound is ideally suited for use as a modular building block in chemical synthesis. The presence of multiple, distinct functional groups that can be addressed with orthogonal chemical reactions allows for a "plug-and-play" approach to creating diverse molecular structures.

The primary alcohol at the C4 position is a particularly valuable feature. It serves as a versatile anchor point for diversification. For instance, it can be used to link the tetrahydroquinolinone core to other pharmacophores, polymers, or solid supports for combinatorial synthesis. This modularity enables the systematic exploration of the chemical space around the core scaffold, facilitating the rapid generation of compound libraries for high-throughput screening.

By developing a robust synthetic playbook for modifying each functional group independently, this compound can be established as a valuable platform molecule for constructing complex and functionally rich compounds for applications in materials science and drug discovery.

Q & A

Q. What are the optimal synthetic routes for 4-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization, reduction, and functional group modifications. For example:

  • Reductive cyclization : Using LiAlH4 in THF followed by SOCl2 in CHCl3 enables hydroxymethyl group introduction (Scheme 4a) .
  • Stepwise assembly : Starting from substituted ethylamine derivatives, aldehydes are condensed and cyclized under acidic or basic conditions to form the tetrahydroquinoline core .
  • Yield optimization : Reaction time (e.g., 24 h for LiAlH4 reduction) and solvent polarity (THF vs. EtOH) critically affect purity and yield .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • <sup>1</sup>H NMR : Reveals proton environments (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) and confirms regioselectivity .
  • ESI-MS : Validates molecular weight (e.g., [M+H]<sup>+</sup> peaks) and detects intermediates during multi-step syntheses .
  • HPLC : Ensures >95% purity, particularly critical for biological assays to exclude confounding impurities .

Q. How can preliminary biological activity (e.g., enzyme inhibition) be assessed?

  • NOS inhibition assays : Recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells are used with radioactive methods to quantify NO synthesis inhibition .
  • Dose-response curves : Test compound concentrations (1 nM–100 µM) to determine IC50 values, ensuring triplicate measurements for statistical validity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Purity verification : Use HPLC and <sup>1</sup>H NMR to confirm structural integrity; impurities as low as 5% can skew activity .
  • Assay standardization : Compare results across labs using identical enzyme sources (e.g., Baculovirus-expressed iNOS) and buffer conditions .
  • Metabolite profiling : LC-MS/MS can identify active metabolites that may contribute to discrepancies .

Q. What strategies enhance pharmacological properties via hydroxymethyl group modification?

  • Esterification : React with acyl chlorides to improve lipophilicity and blood-brain barrier penetration .
  • Oxidation : Convert to a ketone for hydrogen-bonding interactions in target binding pockets .
  • Chiral resolution : Use SFC chromatography to isolate enantiomers, as stereochemistry significantly impacts activity (e.g., Scheme 3a) .

Q. How are challenges in enantioselective synthesis addressed?

  • Chiral auxiliaries : Employ tert-butyl carbamate-protected intermediates to control stereochemistry during cyclization .
  • Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts to achieve >90% enantiomeric excess in saturated ring formation .
  • Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to favor a single enantiomer during multi-step syntheses .

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Reactant of Route 1
4-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
4-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.